3-((3-Methoxyphenyl)thio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methoxyphenyl)thio)propanal is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanal group through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxyphenyl)thio)propanal typically involves the reaction of 3-methoxyphenylthiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxyphenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-Methoxyphenyl)thio)propanal involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the expression of Janus kinase 2 (JAK2), which plays a role in apoptosis. Additionally, it acts as an oxygen scavenger and exhibits antimutagenic properties . The compound’s binding affinity for enzymes such as superoxide dismutase, tyrosinase, and glutathione peroxidase suggests its potential as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methoxyphenyl)thio)propanal
- 3-((3-Hydroxyphenyl)thio)propanal
- 3-((3-Methylphenyl)thio)propanal
Uniqueness
3-((3-Methoxyphenyl)thio)propanal is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12O2S/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-6,8H,3,7H2,1H3 |
InChI Key |
FTHLIASFHODPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.